molecular formula C22H21N3O5 B2443511 2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenethyl)acetamide CAS No. 941883-16-5

2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenethyl)acetamide

Cat. No.: B2443511
CAS No.: 941883-16-5
M. Wt: 407.426
InChI Key: YNRCNLSSNVBFLI-UHFFFAOYSA-N
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Description

2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenethyl)acetamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety, a pyridazinone core, and a methoxyphenethyl side chain

Preparation Methods

The synthesis of 2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenethyl)acetamide typically involves multi-step organic reactions. The synthetic route may start with the preparation of the benzo[d][1,3]dioxole derivative, followed by the formation of the pyridazinone ring through cyclization reactions. The final step involves the acylation of the pyridazinone with the methoxyphenethylamine to yield the target compound. Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized under strong oxidative conditions.

    Reduction: The pyridazinone ring can be reduced to the corresponding dihydropyridazine under suitable reducing conditions.

    Substitution: The methoxy group on the phenethyl side chain can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenethyl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include acting as an enzyme inhibitor or receptor modulator.

    Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar compounds to 2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenethyl)acetamide include:

    2-benzo[d][1,3]dioxol-5-ylmethylene-malonate: Another compound featuring the benzo[d][1,3]dioxole moiety.

    5-benzo[d][1,3]dioxol-5-ylmethylene-3-methyl-2-thioxo-thiazolidin-4-one: A compound with a similar benzo[d][1,3]dioxole structure but different core and side chains.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5/c1-28-17-5-2-15(3-6-17)10-11-23-21(26)13-25-22(27)9-7-18(24-25)16-4-8-19-20(12-16)30-14-29-19/h2-9,12H,10-11,13-14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNRCNLSSNVBFLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)CN2C(=O)C=CC(=N2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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